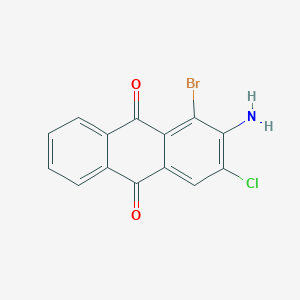

2-Amino-1-bromo-3-chloroanthracene-9,10-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

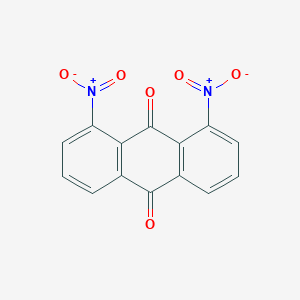

2-Amino-1-bromo-3-chloroanthracene-9,10-dione is a chemical compound with the molecular formula C14H7BrClNO2 . It is also known by other synonyms such as 1-bromo-3-chloro-2-aminoanthraquinone and 2-Amino-1-bromo-3-chloro-9,10-anthraquinone .

Synthesis Analysis

The synthesis of anthraquinone derivatives like 2-Amino-1-bromo-3-chloroanthracene-9,10-dione involves various chemical reactions. Anthracene-9,10-dione synthesis from anthracene was the first route discovered and widely explored . Anthracene produced from coal and used as the starting material for anthracene-9,10-dione production, may contain toxic contaminants, particularly the mutagenic isomers of nitroanthracene .Molecular Structure Analysis

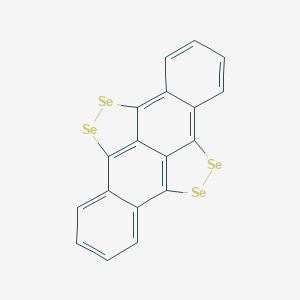

The molecular structure of 2-Amino-1-bromo-3-chloroanthracene-9,10-dione is characterized by the presence of an anthracene core, which is a rigid, planar, and aromatic scaffold . The compound has a molecular weight of 336.57 g/mol.Chemical Reactions Analysis

Anthraquinone derivatives like 2-Amino-1-bromo-3-chloroanthracene-9,10-dione are involved in various chemical reactions. For instance, anthraquinone is a multifaceted chemical used in the paper industry, in the production of synthetic dyes, in crop protection against birds, and is released from fossil fuels . Worrying levels of anthracene-9,10-dione have been detected in wastewater, atmospheric air, soil, food packaging, and more recently, in actual foodstuffs .科学的研究の応用

Anticancer Research

2-Amino-1-bromo-3-chloroanthracene-9,10-dione: has been identified as a compound with potential anticancer properties. Anthraquinones, the class of compounds to which it belongs, have been extensively studied for their ability to inhibit cancer cell proliferation, induce apoptosis, and prevent metastasis . The compound’s structure allows for interaction with various cellular targets, making it a valuable scaffold for developing new anticancer drugs.

Molecular Probes

Due to its unique structural features, this compound can be used to create molecular probes. These probes can help in studying protein interactions, enzyme activities, and the mechanisms of various biochemical pathways within cells. The bromine and chlorine atoms present in the compound can be utilized for radio-labeling, enhancing its utility in molecular imaging .

Organic Synthesis

In the field of organic synthesis, 2-Amino-1-bromo-3-chloroanthracene-9,10-dione serves as a versatile intermediate. It can undergo various chemical reactions to produce a wide range of derivatives. These derivatives can then be used to synthesize complex molecules for pharmaceuticals, agrochemicals, and other industrial applications .

Material Science

Anthraquinone derivatives are known for their application in material science, particularly in the development of organic semiconductors and photovoltaic materials. The electronic properties of 2-Amino-1-bromo-3-chloroanthracene-9,10-dione could be harnessed to create components for organic light-emitting diodes (OLEDs) and other electronic devices .

特性

IUPAC Name |

2-amino-1-bromo-3-chloroanthracene-9,10-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7BrClNO2/c15-11-10-8(5-9(16)12(11)17)13(18)6-3-1-2-4-7(6)14(10)19/h1-5H,17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWJIKSKKWACEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)Br)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7BrClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90293166 |

Source

|

| Record name | 2-Amino-1-bromo-3-chloro-anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-bromo-3-chloroanthracene-9,10-dione | |

CAS RN |

117-01-1 |

Source

|

| Record name | NSC87594 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87594 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-1-bromo-3-chloro-anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。